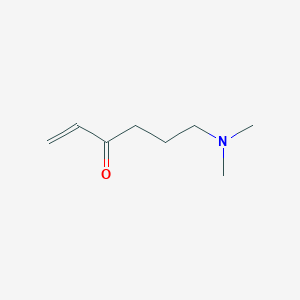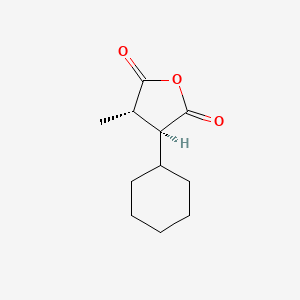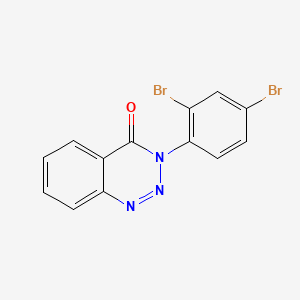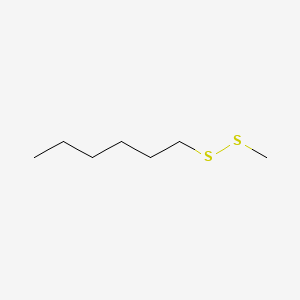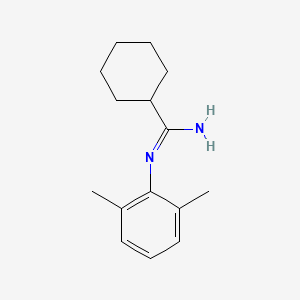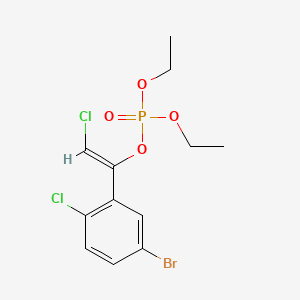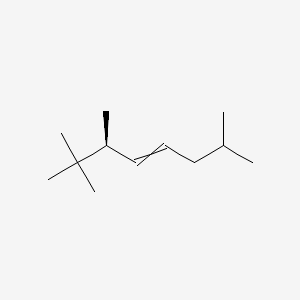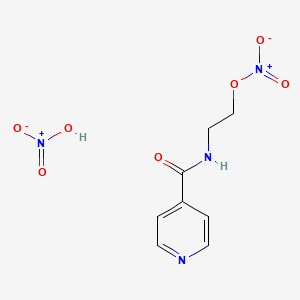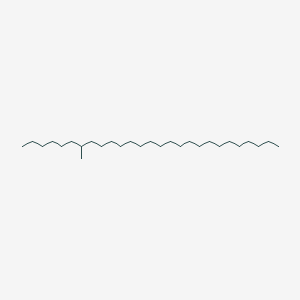
6,9-Dimethyl-4-(prop-2-EN-1-YL)deca-1,8-dien-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-4-(prop-2-EN-1-YL)deca-1,8-dien-4-OL can be achieved through several synthetic routes. One common method involves the use of starting materials such as isoprene and other terpenoid precursors. The reaction typically involves a series of steps, including cyclization, oxidation, and reduction reactions, under controlled conditions of temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of catalysts to enhance the reaction efficiency and yield. The final product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dimethyl-4-(prop-2-EN-1-YL)deca-1,8-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6,9-Dimethyl-4-(prop-2-EN-1-YL)deca-1,8-dien-4-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,9-Dimethyl-4-(prop-2-EN-1-YL)deca-1,8-dien-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6,9-Dimethyl-4-(prop-2-EN-1-YL)deca-1,8-dien-4-OL include:
- β-Acoradiene
- α-Acoradiene
- Aristolochene
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65807-61-6 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
6,9-dimethyl-4-prop-2-enyldeca-1,8-dien-4-ol |
InChI |
InChI=1S/C15H26O/c1-6-10-15(16,11-7-2)12-14(5)9-8-13(3)4/h6-8,14,16H,1-2,9-12H2,3-5H3 |
InChI-Schlüssel |
LUSJGTLCVLJEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)CC(CC=C)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


